molecular formula C11H9N3O B1439561 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile CAS No. 1197629-00-7

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile

Cat. No.: B1439561
CAS No.: 1197629-00-7
M. Wt: 199.21 g/mol
InChI Key: OODUZILRBIYLQF-UHFFFAOYSA-N
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Description

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Scientific Research Applications

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile has several scientific research applications:

Biochemical Analysis

Biochemical Properties

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole derivatives are known to exhibit antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These interactions are primarily due to the presence of the imidazole ring, which can form hydrogen bonds and coordinate with metal ions, thereby influencing the activity of various enzymes and proteins.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been reported to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress . This can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to various biomolecules, including enzymes and proteins, leading to enzyme inhibition or activation. For instance, imidazole derivatives are known to inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Imidazole derivatives have been shown to exhibit varying degrees of stability under different conditions, which can affect their biological activity . Long-term studies in vitro and in vivo have demonstrated that these compounds can have sustained effects on cellular function, depending on their stability and degradation rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that imidazole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . At high doses, these compounds can also exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. Imidazole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation and elimination from the body . These interactions can affect the overall metabolic profile of the compound and its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its biological effects. The compound can interact with various transporters and binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can determine the efficacy and potency of the compound in different biological contexts.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole with a suitable benzonitrile derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c1-8-7-13-11(15)14(8)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODUZILRBIYLQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)N1C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197629-00-7
Record name 4-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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